molecular formula C17H18N4OS2 B10995905 N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10995905
M. Wt: 358.5 g/mol
InChI Key: WZTWFYBPTJGVLC-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a thiazole and a cycloheptathiophene. Let’s break it down:

    Thiazole: A five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazoles are often found in bioactive molecules due to their diverse properties.

    Cycloheptathiophene: A seven-membered ring with alternating carbon and sulfur atoms. Its unique structure contributes to the compound’s reactivity.

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies. it likely involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The compound’s thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Researchers might explore its reactivity and use it as a building block for more complex molecules.

    Industry: Applications in materials science or catalysis are possible.

Mechanism of Action

The compound’s mechanism of action remains speculative without experimental data. it could interact with specific molecular targets, affecting cellular processes or signaling pathways.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4OS2/c1-11-14(24-17(18-11)21-9-5-6-10-21)15(22)20-16-19-12-7-3-2-4-8-13(12)23-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20,22)

InChI Key

WZTWFYBPTJGVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

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